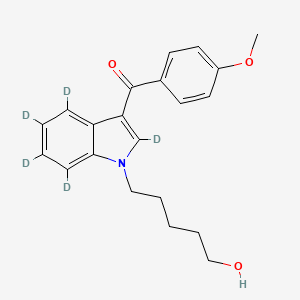

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone, also known as RCS-4 N-(5-hydroxypentyl) metabolite-d5, is a synthetic cannabinoid that has garnered attention for its biological activity and potential implications in pharmacology and toxicology. This compound is structurally related to other synthetic cannabinoids like JWH compounds and is primarily investigated for its interaction with cannabinoid receptors.

- Chemical Formula : C21H18D5NO3

- CAS Number : 2703972-65-8

- Molecular Weight : 356.5 g/mol

- Purity : ≥98%

Structural Characteristics

The compound features a hydroxypentyl side chain and a methoxyphenyl group, which are critical for its biological activity. The presence of deuterium isotopes in the indole ring enhances its stability and allows for precise quantification in analytical studies.

This compound acts as a cannabinoid receptor agonist. Synthetic cannabinoids typically exhibit high affinity for the CB1 and CB2 receptors. Research indicates that metabolites of synthetic cannabinoids can retain significant pharmacological activity, influencing both efficacy and receptor selectivity.

Case Studies and Research Findings

-

Receptor Binding Affinity :

- Studies have shown that synthetic cannabinoids with hydroxypentyl modifications often retain high binding affinity for CB1 and CB2 receptors. For instance, research on various synthetic cannabinoids demonstrated that their hydroxypentyl metabolites can exhibit full efficacy at these receptors but often with reduced potency compared to their parent compounds .

-

Metabolism and Toxicology :

- The metabolism of RCS-4 N-(5-hydroxypentyl) has been characterized through various studies indicating that it undergoes extensive hydroxylation primarily at the pentyl chain. This metabolic pathway is crucial as it leads to the formation of active metabolites that may contribute to the overall pharmacological profile in vivo .

- Clinical Implications :

Comparative Analysis of Related Compounds

| Compound Name | Binding Affinity (Ki) | Efficacy at CB1 | Efficacy at CB2 |

|---|---|---|---|

| RCS-4 | <10 nM | High | Moderate |

| JWH-018 | 0.69 nM | High | 1.2 nM |

| AB-PINACA | 0.8 nM | Full | Moderate |

This table illustrates the comparative binding affinities and efficacies of various synthetic cannabinoids including RCS-4.

Scientific Research Applications

Synthetic Cannabinoid Research

Synthetic cannabinoids like (1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxyphenyl)methanone are primarily studied for their interaction with cannabinoid receptors CB1 and CB2. Research indicates that this compound exhibits significant agonist activity at these receptors, which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Metabolite Studies

The compound is also relevant in studies focusing on its metabolites. Hydroxylated metabolites have been shown to retain efficacy at cannabinoid receptors, suggesting that they may contribute to the pharmacological effects observed with the parent compound. This highlights the importance of understanding metabolic pathways in assessing the full pharmacokinetic profile of synthetic cannabinoids .

Toxicology and Safety Assessments

Given the increasing prevalence of synthetic cannabinoids in recreational drug use, research into their toxicological profiles has become critical. Studies have demonstrated that compounds like this compound can produce effects similar to those of delta-9-tetrahydrocannabinol (THC), including alterations in locomotor activity and core body temperature in animal models . Understanding these effects is essential for developing safety regulations and public health policies.

Case Studies

Properties

Molecular Formula |

C21H23NO3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(4-methoxyphenyl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |

InChI |

InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3/i3D,4D,7D,8D,15D |

InChI Key |

NIQWYBPFQLBKGZ-YNVVSFNJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.